molecular formula C12H14Cl2N2O2S B1664230 N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride CAS No. 78957-85-4

N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride

Cat. No.: B1664230
CAS No.: 78957-85-4
M. Wt: 321.2 g/mol
InChI Key: VWAGIWCLJAQLAL-UHFFFAOYSA-N
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Description

A-3 Hydrochloride is a potent, cell-permeable, reversible, ATP-competitive non-selective antagonist of various kinases. It is known for its ability to inhibit protein kinase C, casein kinase I, and other kinases with significant efficacy . This compound is widely used in scientific research due to its broad-spectrum kinase inhibition properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-3 Hydrochloride involves the reaction of 5-chloro-1-naphthalenesulfonamide with 2-aminoethyl chloride hydrochloride under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of A-3 Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: A-3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

A-3 Hydrochloride is extensively used in scientific research due to its ability to inhibit multiple kinases. Some of its applications include:

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Employed in cell biology to investigate the role of kinases in cellular processes.

    Medicine: Potential therapeutic applications in diseases where kinase activity is dysregulated, such as cancer and inflammatory diseases.

    Industry: Utilized in the development of kinase inhibitors and other pharmaceutical agents.

Mechanism of Action

A-3 Hydrochloride exerts its effects by competitively inhibiting the ATP-binding sites of various kinases. This inhibition prevents the phosphorylation of target proteins, thereby modulating signal transduction pathways. The compound targets multiple kinases, including protein kinase A, protein kinase C, casein kinase I, and casein kinase II, with varying degrees of affinity .

Comparison with Similar Compounds

Uniqueness: A-3 Hydrochloride is unique due to its non-selective inhibition of multiple kinases, making it a valuable tool for studying broad-spectrum kinase inhibition. Unlike more selective inhibitors, A-3 Hydrochloride provides insights into the collective role of various kinases in cellular processes .

Properties

IUPAC Name

N-(2-aminoethyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S.ClH/c13-11-5-1-4-10-9(11)3-2-6-12(10)18(16,17)15-8-7-14;/h1-6,15H,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAGIWCLJAQLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017465
Record name N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78957-85-4
Record name N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride
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